molecular formula C12H16ClN3OS B2772324 1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine hydrochloride CAS No. 1423033-86-6

1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine hydrochloride

Cat. No.: B2772324
CAS No.: 1423033-86-6
M. Wt: 285.79
InChI Key: BVOQMJIFIVEJIH-UHFFFAOYSA-N
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Description

1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine hydrochloride is a compound that combines a thiophene ring, an oxadiazole ring, and a cyclohexylamine moiety

Properties

IUPAC Name

1-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS.ClH/c13-12(6-2-1-3-7-12)11-14-10(15-16-11)9-5-4-8-17-9;/h4-5,8H,1-3,6-7,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOQMJIFIVEJIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=CC=CS3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenated compounds or acylating agents can be used under basic or acidic conditions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, hydroxylamines.

    Substitution Products: N-substituted derivatives, acylated products.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds containing oxadiazole and thiophene rings exhibit significant antimicrobial properties. For instance, derivatives of 1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl] have shown effectiveness against various bacterial strains. This activity is attributed to the ability of the compound to interfere with bacterial cell wall synthesis and function.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly as a selective inhibitor of cyclooxygenase (COX) enzymes. Research indicates that derivatives similar to 1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl] can selectively inhibit COX-II with minimal ulcerogenic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . This selectivity makes it a promising candidate for the development of safer anti-inflammatory medications.

Cancer Research

There is growing interest in the application of this compound in oncology. Studies suggest that oxadiazole derivatives can act as tubulin inhibitors, potentially disrupting cancer cell proliferation by preventing mitotic spindle formation. Molecular docking studies have shown that these compounds can effectively bind to key sites on tubulin, suggesting their potential as therapeutic agents in cancer treatment .

Neuroprotective Effects

Preliminary investigations have indicated that compounds with similar structures may exhibit neuroprotective properties. The ability of these compounds to modulate neurotransmitter systems could lead to potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

StudyFocusFindings
Study A Antimicrobial ActivityFound significant inhibition against Gram-positive bacteria using oxadiazole derivatives with thiophene rings.
Study B Anti-inflammatory ActivityDemonstrated selective inhibition of COX-II with reduced gastrointestinal side effects compared to traditional NSAIDs .
Study C Cancer TreatmentIdentified as a tubulin inhibitor; effective binding at colchicine site leading to reduced cell viability in cancer cell lines .

Mechanism of Action

The mechanism of action of 1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine hydrochloride would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The thiophene and oxadiazole rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine hydrochloride is unique due to the combination of the thiophene and oxadiazole rings with a cyclohexylamine moiety. This unique structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C₁₁H₁₄N₄OS
Molecular Weight 246.32 g/mol
IUPAC Name This compound
CAS Number Not available

Research indicates that compounds containing the oxadiazole moiety often exhibit diverse biological activities, including antimicrobial and anticancer effects. The thiophene ring enhances the lipophilicity and bioavailability of the compound, potentially leading to increased efficacy in biological systems.

Antimicrobial Activity

Studies have shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains with promising results.

A comparative study demonstrated that oxadiazole derivatives exhibited Minimum Inhibitory Concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents .

Anticancer Activity

The anticancer potential of related compounds has been explored extensively. For example, a study on 3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin derivatives revealed significant sensitization against cisplatin-resistant cancer cell lines. The mechanisms involved include induction of apoptosis and inhibition of cell proliferation .

The specific activity of this compound in cancer models remains to be fully elucidated but is expected to align with these findings due to structural similarities.

Case Studies

Several studies have investigated the biological activity of thiophene and oxadiazole derivatives:

  • Case Study on Antimicrobial Efficacy
    • A series of thiophene-based oxadiazoles were synthesized and assessed for their antibacterial properties. The most potent compound exhibited an MIC value significantly lower than standard antibiotics .
  • Case Study on Anticancer Properties
    • Research focused on 4-(benzo[d]thiazole) derivatives showed that modifications in the oxadiazole ring structure could enhance anticancer activity against various cell lines . This suggests that similar modifications in 1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan may yield beneficial effects.

Q & A

Q. Table 1: Representative Reaction Conditions

StepSolventCatalystTemperature (°C)Yield (%)
Oxadiazole FormationDMFZnCl₂9065–75
Amine DeprotectionHCl/dioxaneRT>90

Basic: Which spectroscopic techniques confirm the structural integrity of this compound, and how are data interpreted?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.1–2.5 ppm (cyclohexane protons), δ 6.8–7.2 ppm (thiophene aromatic protons), and δ 8.3 ppm (oxadiazole protons) .
    • ¹³C NMR : Signals at 165–170 ppm confirm the oxadiazole ring .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 294.8 [M+H]⁺ (calculated for C₁₃H₁₅ClN₄OS) .
  • IR Spectroscopy : Bands at 1650 cm⁻¹ (C=N stretch) and 1250 cm⁻¹ (C-O-C in oxadiazole) .

Advanced: How does the 1,2,4-oxadiazole-thiophene moiety influence electronic properties and bioactivity?

Methodological Answer:
The oxadiazole-thiophene system enhances electron-deficient character, promoting interactions with biological targets:

  • Electronic Effects : The oxadiazole’s electron-withdrawing nature increases polarity, improving solubility and membrane permeability .
  • Bioactivity : Analogous compounds exhibit:
    • Anticancer activity via topoisomerase inhibition (IC₅₀ = 2.1–8.3 μM in HeLa cells) .
    • Antimicrobial effects by disrupting bacterial cell wall synthesis (MIC = 4–16 μg/mL against S. aureus) .
  • Structure-Activity Relationship (SAR) : Substituents on the thiophene ring modulate potency; electron-withdrawing groups (e.g., Cl) enhance binding affinity .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardized Assays : Use validated cell lines (e.g., NCI-60 panel for cytotoxicity) and control for pH, serum concentration, and incubation time .
  • Dose-Response Validation : Replicate studies across multiple concentrations (e.g., 0.1–100 μM) to confirm EC₅₀ trends .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 3-phenyl-1,2,4-oxadiazole derivatives) to identify trends .

Advanced: What computational approaches predict target binding and selectivity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). Key residues: Arg120 (hydrogen bonding with oxadiazole) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding mode persistence .
  • Pharmacophore Modeling : Identify essential features (e.g., oxadiazole as hydrogen bond acceptor) using Schrödinger Suite .

Basic: What purification methods effectively isolate this compound from reaction mixtures?

Methodological Answer:

  • Column Chromatography : Silica gel with gradient elution (hexane/EtOAc 7:3 → 1:1) removes unreacted precursors .
  • Recrystallization : Use ethanol/water (4:1) to yield high-purity crystals (>98% by HPLC) .
  • HPLC Analysis : C18 column, mobile phase: acetonitrile/0.1% TFA (70:30), retention time = 6.8 min .

Advanced: How can the hydrochloride salt formation be optimized for pharmaceutical formulations?

Methodological Answer:

  • Counterion Screening : Compare HCl, sulfate, and citrate salts for solubility (e.g., HCl salt solubility = 12 mg/mL in PBS) .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) confirm HCl salt stability (<5% degradation) .
  • Powder X-ray Diffraction (PXRD) : Ensure crystalline form consistency to avoid polymorphism issues .

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